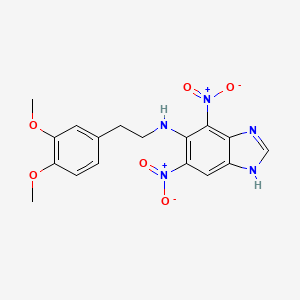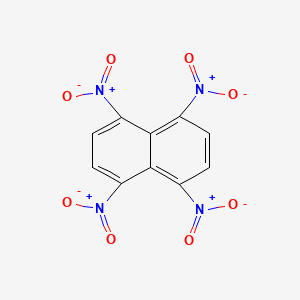
Naphthalene, 1,4,5,8-tetranitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, 1,4,5,8-tetranitro- is an organic compound with the molecular formula C10H4N4O8. It is a derivative of naphthalene, where four nitro groups are substituted at the 1, 4, 5, and 8 positions. This compound is known for its high thermal stability and unique chemical properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1,4,5,8-tetranitro- typically involves the nitration of naphthalene derivatives. One common method is the nitration of 1,5-dinitronaphthalene using a mixture of nitric acid and sulfuric acid. The reaction conditions usually require controlled temperatures to avoid over-nitration and decomposition of the product .
Industrial Production Methods
Industrial production of Naphthalene, 1,4,5,8-tetranitro- follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 1,4,5,8-tetranitro- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium hydroxide.
Major Products
Reduction: The reduction of Naphthalene, 1,4,5,8-tetranitro- typically yields Naphthalene, 1,4,5,8-tetraamino-.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Naphthalene, 1,4,5,8-tetranitro- has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex organic compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug development.
Industry: It is used in the production of dyes, pigments, and explosives
Mechanism of Action
The mechanism of action of Naphthalene, 1,4,5,8-tetranitro- involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved include electron transfer and nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
Naphthalene, 1,4,5,8-tetracarboxylic dianhydride: Known for its use in the synthesis of polyimides and as an electron-accepting material.
Naphthalene, 1,4,5,8-tetraamino-: A derivative obtained through the reduction of Naphthalene, 1,4,5,8-tetranitro-.
Properties
CAS No. |
4793-98-0 |
|---|---|
Molecular Formula |
C10H4N4O8 |
Molecular Weight |
308.16 g/mol |
IUPAC Name |
1,4,5,8-tetranitronaphthalene |
InChI |
InChI=1S/C10H4N4O8/c15-11(16)5-1-2-6(12(17)18)10-8(14(21)22)4-3-7(9(5)10)13(19)20/h1-4H |
InChI Key |
YOYJZNWSWVZEKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=CC=C(C2=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


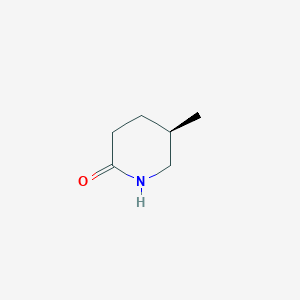
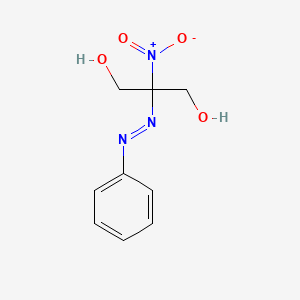
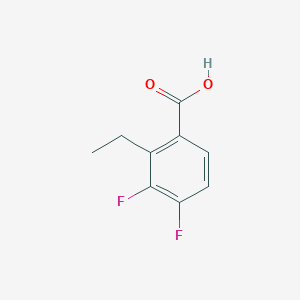
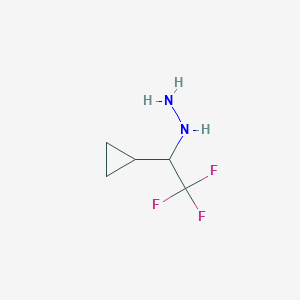
![(1R,6S)-2,2-difluoro-6-{[(1R)-1-phenylethyl]amino}cyclohexanol](/img/structure/B14016372.png)
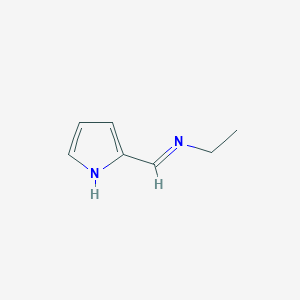


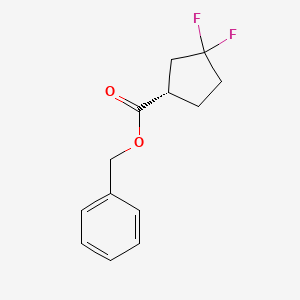
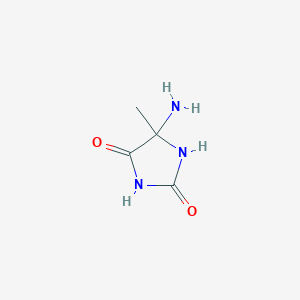

![(E)-1-[4-(Acetyloxy)-3,5-dimethoxyphenyl]-2-diazonioethen-1-olate](/img/structure/B14016421.png)
